(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18719501
InChI: InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1
SMILES:
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid

CAS No.:

Cat. No.: VC18719501

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid -

Specification

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
IUPAC Name (2S,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Standard InChI InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1
Standard InChI Key MSVWUXLRSKRKFZ-OTWHNJEPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: 157580-39-7) has the molecular formula C₂₂H₂₅NO₆ and a molecular weight of 399.4 g/mol . The Boc group (-OC(O)C(CH₃)₃) at position 3 protects the nitrogen atom during synthetic processes, while the 4-methoxyphenyl (C₆H₄OCH₃) and phenyl (C₆H₅) groups at positions 2 and 4, respectively, contribute to steric and electronic modulation . The oxazolidine ring, a five-membered heterocycle containing oxygen and nitrogen, adopts a rigid conformation due to its chiral centers, which are critical for its function in asymmetric synthesis .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2S,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
Canonical SMILESO=C([C@H]1C@HN(C(OC(C)(C)C)=O)C@HO1)O
InChI KeyMSVWUXLRSKRKFZ-OTWHNJEPSA-N
Melting PointNot reported
StabilityStable under dry, room-temperature storage

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence starting from chiral amino alcohols. A representative route includes:

  • Condensation: Reaction of a chiral amino alcohol (e.g., (2R,3S)-3-phenylisoserine) with 4-methoxybenzaldehyde to form the oxazolidine ring .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Hydrolysis: Saponification of the methyl ester intermediate to yield the carboxylic acid functionality .

Key Reaction

(2R,3S)-3-Phenylisoserine+4-MethoxybenzaldehydeAcidOxazolidine IntermediateBoc2OProtected Derivative[5][6]\text{(2R,3S)-3-Phenylisoserine} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{Acid}} \text{Oxazolidine Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected Derivative}[5][6]

Industrial-Scale Production

In docetaxel synthesis, this compound serves as the side chain for esterification with 10-deacetylbaccatin III. The process employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to achieve high yields . Industrial batches prioritize chiral purity (>98% enantiomeric excess), validated via chiral HPLC .

Applications in Organic and Pharmaceutical Chemistry

Asymmetric Synthesis

The compound’s rigid oxazolidine scaffold induces high stereoselectivity in reactions such as:

  • Aldol Additions: The Boc group shields the nitrogen, directing nucleophilic attack to the desired face .

  • Cross-Couplings: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl structures with retained chirality .

Case Study: In the synthesis of β-peptide analogs, similar oxazolidines enforce helical conformations, enhancing metabolic stability .

Pharmaceutical Intermediate

As a docetaxel precursor, this compound’s carboxylic acid group reacts with the C-13 hydroxyl of 10-deacetylbaccatin III, forming the ester linkage critical for taxane anticancer activity . Docetaxel’s mechanism—stabilizing microtubules—relies on the precise stereochemistry imparted by this intermediate .

Table 2: Industrial Use in Taxane Synthesis

ParameterDetail
Coupling Efficiency>85% yield under optimized conditions
Purity Requirements≥98% (HPLC)
ScaleMulti-kilogram batches in GMP facilities

Research Advancements and Future Directions

Catalytic Applications

Recent studies explore its use in organocatalysis. For example, the oxazolidine nitrogen can activate carbonyl groups in asymmetric Michael additions, achieving enantioselectivities up to 95% ee .

Drug Delivery Systems

Functionalization of the carboxylic acid group with polyethylene glycol (PEG) chains enhances solubility for nanoparticle-based drug delivery .

Structural Modifications

  • Boc Replacement: Substituting Boc with photolabile groups (e.g., nitroveratryl) enables light-controlled deprotection .

  • Aromatic Substituents: Electron-withdrawing groups at the 4-methoxyphenyl position modulate reactivity in Friedel-Crafts alkylations.

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